Cas no 324780-18-9 (2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide)

2-Phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide is a specialized organic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a carboxamide linkage to a 3-(trifluoromethyl)phenyl moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinoline scaffold offers potential for π-stacking interactions. Its rigid, conjugated system may contribute to fluorescence or binding affinity in biological targets. The compound is suited for applications in drug discovery, particularly as a kinase inhibitor or fluorescent probe, due to its tunable reactivity and structural versatility. High purity and well-defined synthesis routes ensure reproducibility for research use.
2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide structure
324780-18-9 structure
商品名:2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide
CAS番号:324780-18-9
MF:C23H15F3N2O
メガワット:392.373215913773
CID:6305299
PubChem ID:4128542

2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide
    • 2-phenyl-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
    • AKOS002256094
    • F0391-0015
    • VU0488322-1
    • 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
    • 324780-18-9
    • インチ: 1S/C23H15F3N2O/c24-23(25,26)16-9-6-10-17(13-16)27-22(29)19-14-21(15-7-2-1-3-8-15)28-20-12-5-4-11-18(19)20/h1-14H,(H,27,29)
    • InChIKey: CAVPZBMXDXYUJB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)NC(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 392.11364759g/mol
  • どういたいしつりょう: 392.11364759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 561
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 42Ų

2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0391-0015-15mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0391-0015-30mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0391-0015-50mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0391-0015-10μmol
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0391-0015-20μmol
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0391-0015-25mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0391-0015-10mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0391-0015-5mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0391-0015-75mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0391-0015-4mg
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
324780-18-9 90%+
4mg
$66.0 2023-05-17

2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide 関連文献

2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamideに関する追加情報

2-Phenyl-N-3-(Trifluoromethyl)PhenylQuinoline-4-Carboxamide: A Comprehensive Overview

The compound with CAS No 324780-18-9, known as 2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure is characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a carboxamide group at the 4-position, further modified by a trifluoromethyl-substituted phenyl moiety. These structural features contribute to its unique physicochemical properties and potential applications.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The trifluoromethyl group, a common substituent in pharmaceuticals, enhances the molecule's lipophilicity and metabolic stability, making it an attractive candidate for bioactive compounds. Additionally, the phenyl groups attached to the quinoline ring provide extended conjugation, which can influence electronic properties and improve binding affinity to target proteins.

One of the most promising applications of 2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide lies in its potential as an anticancer agent. Researchers have demonstrated that certain quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). The presence of the trifluoromethyl group in this compound may further enhance its ability to selectively target these enzymes, offering a novel avenue for cancer therapy.

Beyond its medicinal applications, this compound has also been explored for its role in materials science. The extended conjugation of the quinoline system makes it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The carboxamide group can act as a functional handle for further chemical modifications, enabling the creation of tailored materials with specific electronic properties.

In terms of synthesis, 2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide is typically prepared through a multi-step process involving nucleophilic aromatic substitution and amide bond formation. The use of microwave-assisted synthesis has been shown to significantly improve reaction efficiency and yield, making this compound more accessible for research purposes.

Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Density functional theory (DFT) calculations have revealed that the trifluoromethyl substituent introduces significant electron-withdrawing effects, which can modulate the electronic properties of the quinoline ring. These findings are crucial for understanding the compound's reactivity and potential interactions with biological targets.

In conclusion, 2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide represents a versatile and promising molecule with applications spanning medicinal chemistry and materials science. Its unique structure, combined with recent research advancements, positions it as a valuable tool for developing innovative solutions in these fields. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic research and industrial applications.

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